molecular formula C23H22FN3O7 B2577479 Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-66-6

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2577479
CAS No.: 899992-66-6
M. Wt: 471.441
InChI Key: HCQUVSQNNNEZID-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with:

  • A 4-fluorophenyl group at position 1.
  • A 2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy moiety at position 2.
  • An ethyl ester group at position 2.

The 2,4-dimethoxyphenyl and 4-fluorophenyl groups contribute to electronic and steric effects, influencing binding affinity and metabolic stability. Structural analysis via X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy (as described in for related compounds ) are critical for confirming its conformation and purity.

Properties

IUPAC Name

ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)15-7-5-14(24)6-8-15)34-13-20(28)25-17-10-9-16(31-2)11-18(17)32-3/h5-12H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQUVSQNNNEZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₇N₃O₅
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 953393-46-9

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in inflammatory processes and other disease pathways. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
  • Receptor Modulation : It may modulate receptors involved in cellular signaling, which can affect processes such as cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are critical mediators in inflammatory responses. For instance:

  • Cytokine Inhibition : In vitro studies revealed that treatment with this compound significantly decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer activity:

  • Cell Line Studies : In vitro tests against various cancer cell lines demonstrated cytotoxic effects, with IC50 values indicating effective growth inhibition. For example, it showed promising results against colon carcinoma HCT-116 cells .
Cell LineIC50 Value (μM)
HCT-1166.2
T47D (Breast)27.3

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyridazine class, providing insights into the potential effects of this compound:

  • Study on Anti-inflammatory Effects : A study published in Pharmacology Research highlighted the ability of pyridazine derivatives to inhibit inflammatory pathways by blocking NF-kB activation .
  • Anticancer Activity Assessment : Another research article documented the synthesis and evaluation of similar pyridazine compounds against various cancer cell lines, noting their effectiveness in inducing apoptosis and inhibiting cell proliferation.
  • Mechanistic Insights : Investigations into the signaling pathways affected by these compounds revealed that they could interfere with MAPK signaling cascades, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs include pyridazine and pyrazine derivatives with variations in aromatic substituents and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Activity
Target Compound 1,6-Dihydropyridazine 4-Fluorophenyl (1), 2,4-dimethoxyphenyl (4) ~459.4 (calculated) Hypothesized kinase inhibition, high lipophilicity
Ethyl 4-[2-[(4-Ethoxyphenyl)amino]-2-oxoethoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 1,6-Dihydropyridazine 4-Methylphenyl (1), 4-ethoxyphenyl (4) ~445.4 (calculated) Intermediate for drug synthesis
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate Tetrahydro-pyrazine 3-Chlorophenyl (2-oxoethyl) ~338.8 (calculated) Unknown, potential CNS activity
Key Observations:

Core Heterocycle :

  • The target compound’s 1,6-dihydropyridazine core offers partial unsaturation, enhancing conjugation and rigidity compared to saturated pyrazine derivatives (e.g., tetrahydro-pyrazine in the third analog) . This may improve binding to planar enzyme active sites.

Substituent Effects: 4-Fluorophenyl vs. In contrast, the methyl group in the analog contributes steric bulk without significant electronic effects . 2,4-Dimethoxyphenyl vs. 4-Ethoxyphenyl: Methoxy groups (target) provide stronger electron-donating effects than ethoxy groups (analog), altering electronic density and solubility. Ethoxy’s longer alkyl chain may increase lipophilicity but reduce metabolic stability due to slower oxidation .

Biological Implications :

  • Fluorine substitution (target) is associated with improved metabolic stability and bioavailability in drug design. The analog’s 4-methylphenyl group may reduce toxicity but limit target engagement due to weaker electronic interactions.

Physicochemical and Spectroscopic Properties

Table 2: Experimental Data and Characterization
Property Target Compound Ethyl 4-[2-[(4-Ethoxyphenyl)amino]-2-oxoethoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
UV λ_max (nm) ~280 (predicted, aryl conjugation) ~275 (aryl and amide conjugation)
1H-NMR (δ ppm) 1.3 (t, ester CH3), 3.8 (s, OCH3), 6.8–7.4 (m, aryl) 1.2 (t, ester CH3), 1.4 (t, OCH2CH3), 2.3 (s, CH3), 6.7–7.3 (m, aryl)
Solubility Low in water, soluble in DMSO/DMF Similar profile, higher lipophilicity due to ethoxy group
Notes:
  • The target compound’s 2,4-dimethoxyphenyl group generates distinct NMR signals (e.g., singlet for OCH3 at δ 3.8) compared to the analog’s ethoxy group (triplet for OCH2CH3 at δ 1.4) .
  • Both compounds exhibit low aqueous solubility, typical of lipophilic heterocycles, necessitating formulation with co-solvents for biological testing.

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